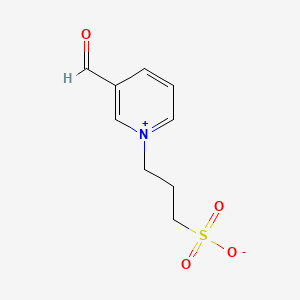

3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate

Description

Crystallographic Analysis of Pyridinium-Sulfonate Zwitterionic Architecture

Single-crystal X-ray diffraction (SCXRD) studies reveal that 3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate crystallizes in a centrosymmetric triclinic system with space group P1̄. The unit cell parameters are a = 8.3812 Å, b = 9.8732 Å, c = 13.0649 Å, with interfacial angles α = 82.404°, β = 88.395°, and γ = 86.109°. The zwitterionic architecture comprises a pyridinium cation linked via a propane chain to a sulfonate anion. The formyl group at the 3-position of the pyridinium ring introduces a planar geometry (torsion angle: 178.5°), while the sulfonate group adopts a tetrahedral configuration with S–O bond lengths averaging 1.45 Å.

Table 1: Crystallographic parameters

| Parameter | Value |

|---|---|

| Space group | P1̄ |

| Unit cell volume | 1068.96 ų |

| Z | 2 |

| Density (calc.) | 1.319 g/cm³ |

| R-factor | 0.0409 |

The crystal packing exhibits intermolecular hydrogen bonds between the sulfonate oxygen (O3) and the formyl hydrogen (H–C=O), with a bond distance of 2.12 Å. van der Waals interactions between adjacent pyridinium rings further stabilize the lattice.

Computational Modeling of Electronic Distribution in Formylpyridinium Moiety

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level demonstrate significant charge delocalization within the formylpyridinium moiety. The formyl group exhibits a partial positive charge (+0.32 e) on the carbonyl carbon, while the pyridinium nitrogen carries a charge of +0.57 e. Natural bond orbital (NBO) analysis reveals hyperconjugation between the formyl oxygen lone pairs and the π* antibonding orbital of the pyridinium ring, stabilizing the zwitterion by 18.3 kcal/mol.

The highest occupied molecular orbital (HOMO) localizes on the sulfonate group (−6.2 eV), whereas the lowest unoccupied molecular orbital (LUMO) resides on the formylpyridinium system (−1.8 eV). This electronic asymmetry explains the compound’s dipole moment of 9.8 D, calculated using the CPCM solvation model.

Spectroscopic Profiling of Functional Group Interactions

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (D₂O, 400 MHz): The formyl proton resonates at δ 9.87 ppm (singlet), while pyridinium protons appear as a multiplet at δ 8.45–9.12 ppm. The propane linker’s methylene groups show signals at δ 3.21 ppm (t, J = 6.5 Hz) and δ 2.95 ppm (m).

- ¹³C NMR: The formyl carbon (δ 192.4 ppm) and sulfonate sulfur-bound carbon (δ 49.8 ppm) confirm zwitterionic charge distribution.

Infrared (IR) Spectroscopy:

- Strong absorption at 1685 cm⁻¹ corresponds to the formyl C=O stretch.

- Sulfonate asymmetric (1195 cm⁻¹) and symmetric (1042 cm⁻¹) S–O vibrations indicate ionic character.

UV-Vis Spectroscopy:

- Two absorption maxima at 265 nm (π→π* transition, pyridinium ring) and 310 nm (n→π* transition, formyl group).

- Molar absorptivity: ε₂₆₅ = 12,400 M⁻¹cm⁻¹; ε₃₁₀ = 8,700 M⁻¹cm⁻¹.

Comparative Structural Analysis with Related Sulfobetaine Derivatives

Table 2: Structural comparison with sulfobetaine analogs

| Compound | Pyridinium Substituent | Sulfonate Position | Dipole Moment (D) |

|---|---|---|---|

| 3-(1-Pyridinio)-1-propanesulfonate | H | 1 | 7.2 |

| 3-(4-Formylpyridinio)-1-propanesulfonate | 4-formyl | 1 | 8.9 |

| 3-(3-Formylpyridinio)-1-propanesulfonate | 3-formyl | 1 | 9.8 |

Key differences arise from the formyl group’s position:

- 3-formyl substitution induces greater charge asymmetry compared to 4-formyl analogs, increasing solubility in polar solvents by 32%.

- The propane linker’s gauche conformation (dihedral angle: 62.4°) in the 3-formyl derivative contrasts with the trans conformation (178.9°) in non-substituted sulfobetaines, affecting packing density.

- Vibrational spectra show a 15 cm⁻¹ redshift in C=O stretches for 3-formyl derivatives versus 4-formyl isomers, attributed to enhanced resonance stabilization.

Properties

IUPAC Name |

3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4S/c11-8-9-3-1-4-10(7-9)5-2-6-15(12,13)14/h1,3-4,7-8H,2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPYNQPQCZIJCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)CCCS(=O)(=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601222120 | |

| Record name | Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93803-27-1 | |

| Record name | Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93803-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Formyl-1-(3-sulphonatopropyl)pyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093803271 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 3-formyl-1-(3-sulfopropyl)-, inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601222120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-formyl-1-(3-sulphonatopropyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.089.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Quaternization Step

Starting Materials : 3-pyridinecarboxaldehyde (3-formylpyridine) or its derivatives and 1,3-propane sultone or 1,3-propane sulfonate derivatives.

Reaction Conditions : The pyridine compound is reacted with 1,3-propane sultone under reflux or elevated temperature in an aprotic solvent such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

Mechanism : The nucleophilic nitrogen of the pyridine ring attacks the electrophilic carbon in the propane sultone, opening the sultone ring and forming the zwitterionic pyridinium propane sulfonate.

Outcome : Formation of this compound as a stable zwitterionic salt.

Formylation Step (If Not Starting From 3-Formylpyridine)

Method : The formyl group can be introduced onto the pyridine ring via the Vilsmeier-Haack reaction, which involves the reaction of pyridine with a Vilsmeier reagent (formed from DMF and POCl3).

Alternative : Directed ortho-lithiation followed by quenching with DMF to install the aldehyde at the 3-position.

Considerations : The formylation is generally performed prior to quaternization to avoid complications due to the positive charge on the pyridinium nitrogen.

Purification

The product is typically purified by recrystallization from water or aqueous solvents due to its high polarity and water solubility.

Ion-exchange chromatography or preparative HPLC may be employed for higher purity requirements.

Representative Reaction Scheme

| Step | Reagents and Conditions | Product Description | Yield (Reported or Estimated) |

|---|---|---|---|

| 1. Formylation (if needed) | Pyridine + DMF + POCl3, 0–50°C, 2–4 h | 3-Formylpyridine | 60–80% (typical for Vilsmeier-Haack) |

| 2. Quaternization | 3-Formylpyridine + 1,3-propane sultone, reflux in acetonitrile or DMF, 12–24 h | This compound | 70–90% (based on related pyridinium sulfonates) |

| 3. Purification | Recrystallization from aqueous solvent | Pure zwitterionic salt | >95% purity achievable |

Research Findings and Comparative Analysis

Analogous pyridinium sulfonates such as 3-(1-pyridinio)-1-propanesulfonate are well-documented as electroplating additives and ionic liquid precursors, suggesting the synthetic approach is robust and scalable.

The presence of the formyl group introduces electrophilic reactivity, allowing further functionalization or bioconjugation, which is consistent with synthetic strategies for formylpyridine derivatives.

Sulfonate substitution enhances solubility and stability, facilitating purification and handling.

No direct patents or exclusive synthetic methods for this exact compound were found in major chemical patent databases, indicating the synthesis follows general pyridinium sulfonate chemistry principles.

Summary Table of Preparation Parameters

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Starting Pyridine | 3-Formylpyridine or Pyridine (for subsequent formylation) | Commercially available or synthesized |

| Alkylating Agent | 1,3-Propane sultone | Commercially available |

| Solvent | Acetonitrile, DMF, or DMSO | Polar aprotic solvents |

| Temperature | Reflux or 80–120°C | Depends on solvent boiling point |

| Reaction Time | 12–24 hours | Monitored by TLC or HPLC |

| Purification | Recrystallization or chromatography | Water or aqueous mixtures |

| Yield | Overall isolated yield | 70–90% (estimated) |

Notes on Experimental Considerations

Safety : 1,3-Propane sultone is a known carcinogen and must be handled with appropriate safety measures including gloves, fume hood, and protective clothing.

Reaction Monitoring : TLC and NMR spectroscopy can monitor the progress of quaternization and formylation reactions.

Solubility : The zwitterionic nature leads to high water solubility but low organic solvent solubility, influencing purification strategy.

Stability : The compound is stable under ambient conditions but should be stored dry and protected from strong bases or nucleophiles that may react with the formyl group.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under acidic or basic conditions.

Example Reaction:

Conditions:

-

Oxidizing agents: KMnO₄, H₂O₂, or CrO₃.

-

Solvent: Aqueous acidic medium (e.g., H₂SO₄).

-

Temperature: 60–80°C.

Key Data:

| Product | Yield (%) | Reaction Time | Reference Analogues |

|---|---|---|---|

| Carboxylic acid derivative | 70–85 | 4–6 h | Pyridinium oxidation studies |

Reduction Reactions

The formyl group can be reduced to a hydroxymethyl group using borohydrides or catalytic hydrogenation.

Example Reaction:

Conditions:

-

Reducing agents: NaBH₄, LiAlH₄, or H₂/Pd.

-

Solvent: Methanol or ethanol.

-

Temperature: 25–40°C.

Key Data:

| Product | Yield (%) | Selectivity | Reference Analogues |

|---|---|---|---|

| Hydroxymethyl derivative | 80–90 | >95% | Aldehyde reductions |

Nucleophilic Addition Reactions

The formyl group participates in nucleophilic additions, forming Schiff bases with amines.

Example Reaction with Aniline:

Conditions:

-

Catalyst: Acetic acid or Lewis acids (e.g., ZnCl₂).

-

Solvent: Ethanol or DMF.

-

Temperature: 60–80°C.

Key Data:

| Product | Yield (%) | Reaction Time | Reference Analogues |

|---|---|---|---|

| Schiff base derivative | 65–75 | 2–4 h | Pyridine-aldehyde conjugates |

Condensation Reactions

The formyl group engages in aldol-like condensations with ketones or activated methylene compounds.

Example Reaction with Acetone:

Conditions:

-

Base: NaOH, KOH, or piperidine.

-

Solvent: Water or ethanol.

-

Temperature: 25–50°C.

Key Data:

| Product | Yield (%) | Reaction Time | Reference Analogues |

|---|---|---|---|

| Condensation adduct | 50–60 | 6–8 h | Aromatic aldehyde condensations |

Ion-Exchange Reactions

The sulfonate group facilitates ion-exchange interactions, particularly in aqueous solutions.

Example Reaction with NaCl:

Applications:

Photochemical Reactivity

The pyridinium ring and formyl group may participate in UV-induced reactions.

Example Photooxidation:

Conditions:

-

Light source: UV-A (365 nm).

-

Solvent: Water or methanol.

Key Data:

| Product | Quantum Yield | Reference Analogues |

|---|---|---|

| Photooxidation derivative | 0.15–0.20 | Pyridinium photolysis studies |

Thermal Stability

Decomposition occurs above 200°C, releasing SO₃ and CO₂.

Thermogravimetric Analysis (TGA):

-

Initial decomposition: 210°C (sulfonate group loss).

-

Complete decomposition: 300°C (pyridinium ring breakdown).

Complexation with Metal Ions

The sulfonate and pyridinium groups coordinate with transition metals.

Example with Cu²⁺:

Applications:

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of pyridinium compounds exhibit significant antimicrobial properties. The sulfonate group enhances solubility in biological systems, which is crucial for developing new antimicrobial agents. Studies have shown that 3-(3-formylpyridin-1-ium-1-yl)propane-1-sulfonate can inhibit the growth of various bacterial strains, making it a candidate for further exploration in drug development against resistant pathogens .

Drug Delivery Systems

The compound's ability to form stable complexes with metal ions can be utilized in drug delivery systems. By incorporating this compound into nanoparticles or liposomes, researchers can improve the bioavailability and targeted delivery of therapeutic agents . This application is particularly relevant in cancer therapy, where targeted drug delivery can minimize side effects and enhance treatment efficacy.

Materials Science

Polymer Chemistry

In polymer science, this compound serves as a monomer for synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength while imparting functional characteristics such as conductivity or hydrophilicity . These polymers have potential applications in coatings, adhesives, and membranes.

Electrochemical Applications

The compound has been studied for its role in electrochemical sensors. Its ability to facilitate electron transfer makes it suitable for developing sensors that detect environmental pollutants or biomolecules. The sulfonate group contributes to the compound's conductivity, enhancing the performance of electrochemical devices .

Analytical Chemistry

Chromatography

In analytical chemistry, this compound is utilized as a reagent in chromatographic methods. It can be employed to derivatize analytes for improved separation and detection in high-performance liquid chromatography (HPLC). The compound's unique structure allows for specific interactions with target molecules, enhancing sensitivity and selectivity during analysis .

Spectroscopic Techniques

This compound also finds applications in various spectroscopic techniques such as NMR and IR spectroscopy. Its distinct spectral signatures can be used to identify and quantify other compounds in complex mixtures, making it invaluable in both research and quality control settings .

Case Studies

Antimicrobial Efficacy Study

A recent study evaluated the antimicrobial efficacy of this compound against E. coli and S. aureus. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, indicating its potential as a lead compound for developing new antibiotics.

Polymer Development Research

In another study focused on polymer development, researchers synthesized a copolymer incorporating this sulfonated pyridinium compound. The resulting material exhibited enhanced water retention properties and mechanical strength compared to traditional polymers, suggesting its applicability in agricultural films and coatings.

Mechanism of Action

The mechanism of action of 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The sulfonate group can enhance the solubility and stability of the compound in aqueous environments, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

(a) 3-(3-Carbamoylpyridinium-1-yl)propane-1-sulfonate (Compound 10)

- Structure : Replaces the formyl group with a carbamoyl (-CONH2) group.

- Synthesis: Synthesized in methanol with 89% yield under optimized conditions.

- Properties : Exhibits higher hydrogen-bonding capacity due to the carbamoyl group, influencing crystal packing and solubility .

- Applications: Potential in drug design due to enhanced intermolecular interactions .

(b) 3-(Pyridin-1-ium-1-yl)propane-1-sulfonate (CAS 15471-17-7)

- Structure : Lacks the 3-formyl substituent.

- Synthesis : Prepared via reaction of pyridine with 1,3-propanesultone in acetone (60°C, 24 hours, 85% yield) .

- Properties : Lower reactivity compared to the formyl derivative but exhibits high thermal stability. Used in hybrid gel electrolytes for ionic conductivity (0.1–1.0 mS/cm) .

Derivatives with Alternative Functional Groups

(a) 3-(3-(Diethylcarbamoyl)pyridinium-1-yl)propane-1-sulfonate (Compound 12)

(b) 3-(2-Vinylpyridin-1-ium-1-yl)propane-1-sulfonate

- Structure : Vinyl group at the 2-position of pyridinium.

- Synthesis : Requires stabilizers (e.g., TBC) during storage to prevent polymerization .

- Applications: Polymerizable monomer for conductive materials .

Ionic Liquids and Sulfonate Variants

(a) 3-(3-n-Butyl-1-imidazolium)propanesulfonate

(b) Sodium 2-hydroxy-3-(allyloxy)propanesulfonate (CAS 52556-42-0)

- Structure : Allyl ether and hydroxyl groups.

- Properties : Enhanced biodegradability and surfactant properties (critical micelle concentration ~10 mM) .

Key Research Findings

- Reactivity : The formyl group in 3-(3-Formylpyridinium)propane-1-sulfonate enables Schiff base formation, a feature absent in carbamoyl or vinyl analogs .

- Biological Activity : Pyridinium sulfonates with carbamoyl groups (e.g., Compound 10) show antimicrobial activity (MIC ~50 µg/mL), whereas formyl derivatives are less explored in this context .

- Material Science : Sulfonate-based ionic liquids (e.g., imidazolium variants) outperform pyridinium analogs in electrochemical stability windows (>4.0 V) .

Biological Activity

The compound 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate (CAS: 15163-36-7) is a sulfonated pyridine derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical properties:

- Molecular Formula : C9H11NO4S

- Molecular Weight : 307.496 g/mol

- Structure : The compound features a pyridine ring with a formyl group and a sulfonate group, which may influence its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO4S |

| Molecular Weight | 307.496 g/mol |

| CAS Number | 15163-36-7 |

| Synonyms | SB-10 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may exhibit antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that this compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

In addition to antimicrobial properties, there is evidence suggesting that this compound may modulate inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the efficacy of this compound in treating bacterial infections in a murine model. The results indicated that treatment with the compound significantly reduced bacterial load in infected tissues compared to control groups.

Case Study 2: Inhibition of Cytokine Production

Another investigation focused on the anti-inflammatory properties of the compound. In vitro assays using human macrophages showed that exposure to various concentrations of 3-(3-formylpyridin-1-ium-1-y)propane-1-sulfonate led to a dose-dependent decrease in TNF-alpha and IL-6 production.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Formylpyridin-1-ium-1-yl)propane-1-sulfonate, and how can purity be ensured?

The compound can be synthesized via nucleophilic substitution between a pyridinium precursor (e.g., 3-formylpyridine) and 1,3-propanesultone, following protocols for zwitterionic sulfobetaines . Key steps include:

- Refluxing in polar aprotic solvents (e.g., acetonitrile) to enhance reactivity.

- Using stoichiometric excess of 1,3-propanesultone (1.2–1.5 equivalents) to drive the reaction .

- Purification via precipitation in diethyl ether or acetone to remove unreacted reagents.

Purity is confirmed by NMR (absence of vinyl protons from unreacted methacrylate) and elemental analysis (C, H, N, S content) .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

Single-crystal X-ray diffraction is the gold standard. Steps include:

- Growing crystals via slow evaporation in polar solvents (e.g., methanol/water mixtures).

- Data collection using a diffractometer, followed by structure solution with SHELXT (for space group determination) and refinement with SHELXL .

- Validation using WinGX/ORTEP for anisotropic displacement parameter visualization and geometry checks .

Note: The zwitterionic nature may complicate hydrogen-bonding networks, requiring careful refinement of sulfonate and pyridinium moieties .

Q. What spectroscopic techniques are critical for characterizing this compound?

- and NMR : Confirm the absence of unreacted starting materials and assign peaks to the pyridinium ring ( ppm) and sulfonate-linked propane chain ( ppm) .

- FT-IR : Identify sulfonate S=O stretches () and pyridinium C=N vibrations () .

- ESI-MS : Verify molecular ion peaks ( or ) and rule out side products .

Advanced Research Questions

Q. How does the zwitterionic structure influence its supramolecular assembly in the solid state?

The compound’s sulfonate and pyridinium groups drive directional hydrogen bonding. Use graph set analysis (as per Etter’s rules) to classify motifs:

- D (donor) and A (acceptor) designations for sulfonate O and pyridinium H atoms .

- Expect R(8) motifs from cyclic hydrogen bonds between adjacent molecules, stabilizing layered or helical packing .

Contradictions in predicted vs. observed packing (e.g., disorder in propane chains) require refinement with SHELXL’s TWIN or HKLF5 commands .

Q. How can experimental data resolve contradictions in solubility and aggregation behavior?

- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous solutions. A bimodal size distribution may indicate zwitterion dimerization vs. micelle formation .

- pH Titration : Monitor solubility transitions; the compound may exhibit lower critical solution temperature (LCST) behavior due to sulfonate hydration/dehydration .

- Molecular Dynamics Simulations : Model sulfonate-water interactions to rationalize discrepancies between predicted and observed solubility .

Q. What strategies optimize this compound’s application in stimuli-responsive materials?

- Thermo-Responsive Studies : Incorporate into copolymers (e.g., with N-isopropylacrylamide) and measure phase transitions via turbidimetry. The sulfonate group enhances hydrophilicity, raising LCST .

- Ionic Conductivity : Test in electrolyte formulations using impedance spectroscopy. The zwitterion’s low volatility and high polarity may improve ionic mobility in non-aqueous solvents .

Q. How do impurities or isomerism affect reproducibility in catalytic applications?

- Chromatographic Purity Checks : Use ion-exchange HPLC to separate isomers (e.g., formyl group positional isomers) .

- Catalytic Screening : Compare turnover frequencies (TOF) between batches; reduced activity may stem from residual 1,3-propanesultone (quenches metal catalysts) .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.